2-Chloro-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-6-fluorobenzamide
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Overview
Description
2-Chloro-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-6-fluorobenzamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group, a chloro group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-6-fluorobenzamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with pyrrolidine under controlled conditions . The resulting intermediate is then reacted with 6-fluorobenzoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-6-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
2-Chloro-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-6-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and pathways.
Materials Science: Its properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-6-fluorobenzamide involves its interaction with specific molecular targets. The pyrimidine ring and the fluorobenzamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: Shares the pyrimidine core but lacks the pyrrolidine and fluorobenzamide groups.
4,6-Dimethyl-2-iodopyrimidine: Another pyrimidine derivative with different substituents.
Uniqueness
2-Chloro-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-6-fluorobenzamide is unique due to its combination of a pyrrolidine group, a chloro group, and a fluorobenzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler pyrimidine derivatives .
Properties
IUPAC Name |
2-chloro-N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O/c1-10-15(11(2)21-17(20-10)23-8-3-4-9-23)22-16(24)14-12(18)6-5-7-13(14)19/h5-7H,3-4,8-9H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREJKEHIRWDBCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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